molecular formula C20H22N4O5S2 B12170057 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone

1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B12170057
M. Wt: 462.5 g/mol
InChI Key: KDBYFMQXHMPOMZ-UHFFFAOYSA-N
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Description

1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone is a synthetic organic compound featuring a benzothiadiazole core linked via a sulfonyl group to a piperazine ring. The ethanone moiety is substituted with a 3,4-dimethoxyphenyl group, which contributes to its electronic and steric profile.

Properties

Molecular Formula

C20H22N4O5S2

Molecular Weight

462.5 g/mol

IUPAC Name

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C20H22N4O5S2/c1-28-16-7-6-14(12-17(16)29-2)13-19(25)23-8-10-24(11-9-23)31(26,27)18-5-3-4-15-20(18)22-30-21-15/h3-7,12H,8-11,13H2,1-2H3

InChI Key

KDBYFMQXHMPOMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps. One common approach is to start with the preparation of the benzothiadiazole derivative, followed by the introduction of the piperazine ring, and finally, the attachment of the dimethoxyphenyl group. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzothiadiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and as a potential therapeutic agent.

    Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Mechanism of Action

The mechanism of action of 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. The piperazine ring can interact with biological receptors, while the dimethoxyphenyl group can enhance the compound’s solubility and bioavailability. Together, these features contribute to the compound’s overall activity and potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Piperazine/Ethanone) Key Properties/Activities Melting Point (°C) References
Target Compound 2,1,3-Benzothiadiazol-4-ylsulfonyl; 3,4-dimethoxyphenyl N/A (Theoretical electronic profile) N/A
1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) 4-methoxyphenylsulfonyl; tetrazolylthio Antiproliferative activity 131–134
1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Biphenyl; 2-methoxyphenyl Antipsychotic (anti-dopaminergic) N/A
APEHQ ligand 8-hydroxyquinoline azo dye; methylpiperazine Antifungal (enhanced in metal complexes) N/A
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-[(2,6-dichlorophenyl)sulfanyl]ethanone Benzothiazolyl; dichlorophenylsulfanyl Structural analogue (no activity data) N/A

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with antiproliferative compound 7e’s 4-methoxyphenylsulfonyl group (moderately electron-withdrawing) .
  • Biological Activity: Compound 7e and its analogues in demonstrated antiproliferative effects, likely influenced by the tetrazolylthio group’s hydrogen-bonding capacity . In contrast, biphenyl-arylpiperazine derivatives in showed antipsychotic activity linked to their ability to interact with dopamine and serotonin receptors .
  • Metal Complexation Potential: The APEHQ ligand in formed bioactive metal complexes, suggesting that the target compound’s piperazine-ethanone core could also act as a chelating agent if modified with appropriate donor groups .

Role of Aromatic and Heterocyclic Substituents

  • Benzothiadiazole vs. Benzothiazole/Benzimidazole : The benzothiadiazole sulfonyl group in the target compound differs from the benzothiazole in ’s compound, which features a sulfanyl linker and dichlorophenyl group . The sulfonyl group increases polarity and may reduce membrane permeability compared to sulfanyl linkages.
  • Dimethoxyphenyl vs. Halogenated Phenyls : The 3,4-dimethoxyphenyl group in the target compound contrasts with halogenated phenyl groups (e.g., 4-bromophenyl in 7j and 7k) . Methoxy groups improve solubility but may reduce binding affinity to hydrophobic pockets compared to halogens.

Computational and QSAR Insights

highlights QSAR models for biphenyl-arylpiperazine derivatives, where electron affinity (EA) and brain/blood partition coefficients (QPlogBB) correlated with antidopaminergic activity . For the target compound, computational modeling could predict how the benzothiadiazole sulfonyl group impacts EA and QPlogBB, guiding optimization for central nervous system (CNS) penetration or peripheral activity.

Biological Activity

1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone is a synthetic organic compound notable for its potential biological activities. This compound integrates a benzothiadiazole moiety, piperazine ring, and a dimethoxyphenyl substituent, which together contribute to its diverse pharmacological properties.

Structural Characteristics

The compound's structure can be broken down into key functional groups:

  • Benzothiadiazole Moiety : Known for its role in various biological activities, including anticancer and antimicrobial effects.
  • Piperazine Ring : Often enhances bioavailability and binding affinity to biological targets.
  • Dimethoxyphenyl Group : This substituent may influence the compound's interaction with enzymes and receptors.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzothiadiazole : Synthesized via cyclization of o-phenylenediamine with sulfur and nitrous acid.
  • Sulfonylation : Introduction of the sulfonyl group using chlorosulfonic acid.
  • Piperazine Coupling : Reaction with piperazine in the presence of a base like triethylamine to form the final product.

The biological activity of 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. Preliminary studies indicate potential AChE inhibition comparable to known inhibitors .
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The benzothiadiazole component is particularly noted for its anticancer activity.

Biological Assays

Various assays have been conducted to evaluate the compound's efficacy:

Assay TypeTargetResult
AChE InhibitionRat cortex and hippocampusIC50 values of 8.48 μM and 39.80 μM respectively
CytotoxicityMCR-5 human fibroblast cellsNo cytotoxicity at 100 µM
Cell ProliferationB16F10 melanoma cellsEnhanced proliferation observed

Case Studies

Several studies have explored similar compounds with notable findings:

  • Benzothiazinone Derivatives : A study on benzothiazinone derivatives showed promising AChE inhibition and cytotoxicity profiles, suggesting that modifications in the benzothiadiazole structure can enhance biological activity .
  • Melanogenesis Enhancement : Research on related dimethoxyphenyl compounds indicated that they could promote melanin synthesis through tyrosinase activation, hinting at potential dermatological applications .

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